N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
2,2-diphenyl-N-(3-phenylmethoxypyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c29-26(24(21-13-6-2-7-14-21)22-15-8-3-9-16-22)28-25-23(17-10-18-27-25)30-19-20-11-4-1-5-12-20/h1-18,24H,19H2,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPBSRDFGCHSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide can be achieved through a multi-step process. One common method involves the following steps:
Formation of 3-(benzyloxy)pyridine: This intermediate can be synthesized by reacting 2-amino-3-hydroxypyridine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures.
Coupling with 2,2-diphenylacetyl chloride: The 3-(benzyloxy)pyridine is then reacted with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. This step forms the desired amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of N-[3-(benzoyloxy)pyridin-2-yl]-2,2-diphenylacetamide.
Reduction: Formation of N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylamine.
Substitution: Formation of substituted derivatives such as N-[3-(benzyloxy)-5-nitropyridin-2-yl]-2,2-diphenylacetamide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and diphenylacetamide moieties could play a role in binding to the active site of the target protein, influencing its function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Anti-Inflammatory Drug Candidates
L2 (N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide)
- Key Features: Incorporates a morpholine and diethylamino group instead of the pyridine-benzyloxy moiety.
- Activity : Demonstrated potent COX-2 inhibition (Ki values comparable to diclofenac and ibuprofen) in computational studies, with ligand efficiency metrics suggesting strong target engagement .
- ADMET Profile: Polar substituents (morpholine, diethylamino) may improve solubility but reduce blood-brain barrier penetration compared to the benzyloxy-pyridine variant.
N-(benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (Compound 37)
- Key Features : Replaces the pyridine ring with a benzothiazole core.
- Synthesis: Prepared via PyBOP-mediated coupling of 2-(2,2-diphenylacetamide)acetic acid with 2-aminobenzothiazole .
- Patent Context : Excluded from certain claims in EP3348550A1, suggesting structural or functional distinctions from the pyridine-based target compound .
N-(2-nitrophenyl)-2,2-diphenylacetamide
- Key Features : Substitutes the pyridine-benzyloxy group with a nitro-substituted phenyl ring.
- Physicochemical Properties : Molecular weight 332.35 g/mol, slightly lower than the target compound due to the absence of the benzyloxy group .
- Applications: Noted in chemical catalogs but lacks direct pharmacological data, highlighting the critical role of heterocyclic cores (pyridine vs. benzene) in modulating activity.
Comparative Analysis of Substituent Effects
Key Findings :
Heterocyclic Core Impact : Pyridine and benzothiazole derivatives exhibit distinct electronic profiles, affecting binding to enzymatic targets like COX-2. Benzothiazole’s sulfur atom may enhance π-π stacking or hydrogen bonding .
Excluded Patent Compounds: Derivatives like N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide are excluded from patent claims, underscoring the specificity required for therapeutic efficacy or novelty .
Biological Activity
N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its pharmacological effects.
- Molecular Formula : C26H22N2O2
- CAS Number : 1022401-41-7
- Molecular Weight : 410.46 g/mol
This compound exhibits its biological activity primarily through interaction with various biological targets. It has been shown to act as an inhibitor of certain enzymes and receptors, which contributes to its pharmacological profile.
Biological Activities
-
Antimicrobial Activity
- Research indicates that derivatives of pyridine compounds, including this compound, have demonstrated significant antibacterial properties. In vitro studies have shown that these compounds exhibit activity against a range of bacterial strains, suggesting potential applications in treating bacterial infections .
- Anti-inflammatory Effects
-
Cytotoxicity
- Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, although further detailed investigations are required to elucidate the exact pathways involved.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacteria | |
| Anti-inflammatory | Inhibits LTB4 production | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various derivatives related to this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyridine ring enhanced the compound's efficacy, particularly against resistant strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics used in clinical settings .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of the benzyloxy group is critical for enhancing lipophilicity and improving cellular penetration, which is essential for its antimicrobial action. Additionally, variations in the diphenylacetamide structure can lead to differential activity profiles against specific targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
